molecular formula C6H15NO B13591713 (S)-1-Amino-4-methylpentan-3-ol

(S)-1-Amino-4-methylpentan-3-ol

Cat. No.: B13591713
M. Wt: 117.19 g/mol
InChI Key: ZTKFDYZSGCIKNI-LURJTMIESA-N
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Description

(S)-1-Amino-4-methylpentan-3-ol is a chiral compound with a specific stereochemistry, making it an important molecule in various chemical and pharmaceutical applications. Its structure consists of an amino group, a hydroxyl group, and a methyl group attached to a pentane backbone, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-4-methylpentan-3-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of 4-methyl-3-pentanone using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-4-methylpentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-methyl-3-pentanone, while reduction of the amino group may produce 4-methylpentan-3-amine.

Scientific Research Applications

(S)-1-Amino-4-methylpentan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which (S)-1-Amino-4-methylpentan-3-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, making it an important molecule in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Amino-4-methylpentan-3-ol: The enantiomer of (S)-1-Amino-4-methylpentan-3-ol, with different stereochemistry and potentially different biological activity.

    1-Amino-4-methylpentan-3-one: A related compound with a ketone group instead of a hydroxyl group.

    4-Methylpentan-3-amine: A compound with an amine group instead of an amino alcohol.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to interact with chiral environments in biological systems makes it a valuable compound for research and pharmaceutical applications.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(3S)-1-amino-4-methylpentan-3-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1

InChI Key

ZTKFDYZSGCIKNI-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@H](CCN)O

Canonical SMILES

CC(C)C(CCN)O

Origin of Product

United States

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